molecular formula C16H18ClN7O2S B2712298 7-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058205-75-6

7-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2712298
CAS No.: 1058205-75-6
M. Wt: 407.88
InChI Key: JRMGIGOZZYIJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C16H18ClN7O2S and its molecular weight is 407.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis Heterocyclic compounds, particularly those incorporating the [1,2,4]triazolo[1,5-c]pyrimidine structure, play a pivotal role in medicinal chemistry due to their diverse biological activities. The synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives has been explored for their potential antimicrobial properties, demonstrating the chemical versatility and application of such structures in developing new therapeutic agents (El-Agrody et al., 2001).

Antihypertensive Potential Compounds bearing the [1,2,4]triazolo[1,5-alpha]pyrimidine moiety have been synthesized and evaluated for their antihypertensive activity, indicating the potential of such chemical frameworks in the design of new antihypertensive drugs. This research underscores the relevance of the compound's core structure in modulating biological activity, with certain derivatives showing promising results in preclinical models (Bayomi et al., 1999).

Antimicrobial and Antiproliferative Activities The exploration into the antimicrobial and antiproliferative effects of derivatives of 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-sulfonamide reveals significant potential in addressing various microbial infections and cancer types. These findings highlight the compound's utility in developing new agents with specific antimicrobial or anticancer activities, showcasing the compound's flexibility in drug design (Kolosov et al., 2015).

Selective Serotonin Receptor Antagonism The development of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines and their evaluation as potent and selective serotonin 5-HT6 receptor antagonists exemplify the compound's role in neuroscience research. These derivatives offer insights into the therapeutic potential for neurological disorders, emphasizing the compound's applicability in discovering novel treatments (Ivachtchenko et al., 2010).

Insecticidal and Herbicidal Activities Research on novel bioactive sulfonamide thiazole derivatives, including structures related to triazolo[1,5-a]pyrimidine, demonstrates their effectiveness as potential insecticidal and herbicidal agents. This underscores the compound's broader applications in agricultural sciences, offering a foundation for developing new agents to protect crops from pests and diseases (Soliman et al., 2020).

Properties

IUPAC Name

7-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-3-ethyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN7O2S/c1-2-24-16-14(20-21-24)15(18-11-19-16)22-6-8-23(9-7-22)27(25,26)13-5-3-4-12(17)10-13/h3-5,10-11H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMGIGOZZYIJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.